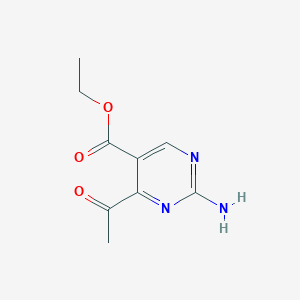

5-Pyrimidinecarboxylic acid, 4-acetyl-2-amino-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate is an organic compound with the molecular formula C9H11N3O3. This compound belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by acetylation. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of 5-pyrimidinecarboxylic acid exhibit significant antimicrobial properties. For instance, a study evaluated a series of synthesized compounds based on this structure and found that certain derivatives showed potent activity against various bacterial strains, including Escherichia coli. The compound's effectiveness was compared to standard antibiotics, revealing promising results in inhibiting bacterial growth .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. A notable study synthesized multiple derivatives of 5-pyrimidinecarboxylic acid and assessed their cytotoxic effects on cancer cell lines. The findings indicated that some derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents .

3. Inhibitors of Protein Kinases

5-Pyrimidinecarboxylic acid derivatives have shown potential as inhibitors of various protein kinases involved in cancer progression and other proliferative disorders. These compounds can interfere with the autophosphorylation of receptors such as PDGF (Platelet-Derived Growth Factor), which is crucial in controlling cell proliferation and migration . This mechanism positions them as potential therapeutic agents in treating conditions like leukemia and psoriasis.

Agrochemical Applications

1. Herbicidal Activity

Certain derivatives of 5-pyrimidinecarboxylic acid have been explored for their herbicidal properties. Research indicates that these compounds can effectively inhibit the growth of specific weeds while being less harmful to crops, making them valuable in agricultural applications .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of 6-methyl derivatives of 5-pyrimidinecarboxylic acid and evaluated their antimicrobial activity against various pathogens. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics, suggesting its potential for clinical use .

Case Study 2: Cancer Cell Line Studies

A comprehensive evaluation was conducted on several pyrimidine derivatives for their anticancer effects against different cancer cell lines. The study highlighted that specific modifications to the pyrimidine structure significantly enhanced cytotoxicity, indicating a promising avenue for drug development targeting cancer .

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

- 4-chloro-2-phenylpyrimidine-5-carboxylic acid

- 5-acetyl-4-aminopyrimidines

Uniqueness

Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its acetyl and amino groups contribute to its distinct chemical reactivity and potential therapeutic applications.

Biological Activity

5-Pyrimidinecarboxylic acid, 4-acetyl-2-amino-, ethyl ester, also known by its chemical identifier, exhibits a variety of biological activities that have been the subject of extensive research. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring with specific functional groups that contribute to its biological properties. The synthesis of this compound typically involves the reaction of pyrimidine derivatives with acetic anhydride and ethyl esters under controlled conditions. Recent studies have explored various synthetic pathways to enhance yield and purity, focusing on optimizing reaction conditions such as temperature and solvent choice .

Biological Activity

The biological activity of 5-Pyrimidinecarboxylic acid derivatives has been investigated with promising results in several areas:

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. For instance, compounds derived from 5-pyrimidinecarboxylic acid demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating their potential as anti-inflammatory agents .

2. Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. In particular, studies on A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability, suggesting a structure-dependent anticancer effect. The presence of specific substituents on the pyrimidine ring was found to enhance cytotoxicity while minimizing effects on non-cancerous cells .

3. Antimicrobial Activity

5-Pyrimidinecarboxylic acid derivatives also exhibit antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The compound's ability to inhibit DNA synthesis enzymes contributes to its efficacy against various pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-pyrimidinecarboxylic acid derivatives. Key findings include:

- Substituent Effects: The introduction of electron-donating groups on the pyrimidine ring enhances anti-inflammatory and anticancer activities.

- Functional Group Influence: The presence of acetyl and amino groups significantly impacts the compound's ability to interact with biological targets .

The following table summarizes key findings related to the SAR of various derivatives:

| Compound | Activity Type | IC50/ED50 (μM) | Remarks |

|---|---|---|---|

| Compound A | COX-1 Inhibition | 19.45 | Strong anti-inflammatory potential |

| Compound B | COX-2 Inhibition | 31.4 | Comparable to celecoxib |

| Compound C | A549 Cell Viability | Reduced to 66% | High selectivity towards cancer cells |

| Compound D | Antimicrobial | Varies | Effective against MRSA |

Case Studies

Several case studies highlight the therapeutic potential of 5-pyrimidinecarboxylic acid derivatives:

- Case Study 1: A study assessed the anti-inflammatory effects in a carrageenan-induced paw edema model in rats, showing comparable efficacy to indomethacin with ED50 values around 9.17 μM for standard drugs versus lower values for certain pyrimidine derivatives .

- Case Study 2: In vitro tests against drug-resistant bacterial strains demonstrated that specific derivatives exhibited potent antimicrobial activity superior to traditional antibiotics like Nystatin .

Properties

CAS No. |

62328-06-7 |

|---|---|

Molecular Formula |

C9H11N3O3 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H11N3O3/c1-3-15-8(14)6-4-11-9(10)12-7(6)5(2)13/h4H,3H2,1-2H3,(H2,10,11,12) |

InChI Key |

IMRWZWKVWJJCPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.